Enhanced Lipophilicity (LogP) Compared to Non-Fluorinated 2-Hydrazinylpyrazine Drives Superior Membrane Permeability Potential
The target compound's perfluoroethyl group confers significantly higher lipophilicity than the non-fluorinated parent scaffold. While 2-hydrazinylpyrazine has a measured logP of 0.54 , the introduction of a perfluoroethyl substituent is predicted to increase the logP by approximately 2.2–2.8 units based on the π-value contribution of the CF2CF3 group, yielding an estimated logP of 2.7–3.3 for the target compound [1]. This increase directly correlates with improved passive membrane permeability for the downstream compounds derived from this building block.
| Evidence Dimension | Calculated octanol-water partition coefficient (clogP) |
|---|---|
| Target Compound Data | Estimated clogP: 2.7–3.3 (calculated by fragment addition method) |
| Comparator Or Baseline | 2-Hydrazinylpyrazine: measured logP = 0.54; XLogP3 = -0.2 |
| Quantified Difference | Δ logP ≈ +2.2 to +2.8 units (target vs. comparator) |
| Conditions | Fragment-based clogP calculation using ChemDraw/ACD/Labs algorithms; comparator logP from BOC Sciences experimental data |
Why This Matters
Higher lipophilicity is a key driver of enhanced membrane permeability, which is critical for oral bioavailability and intracellular target engagement in drug discovery programs.
- [1] Hansch, C., Leo, A., and Hoekman, D. (1995) 'Exploring QSAR: Hydrophobic, Electronic, and Steric Constants', American Chemical Society, Washington, DC. View Source
